N1-cycloheptyl-N2-(m-tolyl)oxalamide

Description

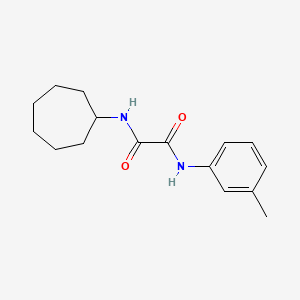

N1-Cycloheptyl-N2-(m-tolyl)oxalamide (hereafter referred to as Compound 1) is an oxalamide-based nucleating agent (NA) designed to enhance the crystallization efficiency of biodegradable polyhydroxyalkanoates (PHAs), particularly poly(3-hydroxybutyrate) (PHB). Its molecular architecture comprises a rigid oxalamide core (hydrogen-bonding motif) flanked by a cycloheptyl group and a meta-tolyl substituent (Fig. 1). This design balances miscibility in polymer melts and controlled phase separation during cooling, enabling heterogeneous nucleation .

Compound 1 exhibits distinct thermal transitions, including melting (203.4°C) and intermediate phase changes at 59.3°C and 146.5°C, attributed to hydrogen-bond weakening and structural reorganization, respectively . Solid-state NMR confirms dynamic conformational changes in its terminal groups and spacers during heating, which influence its nucleation behavior . At 0.5 wt% loading, it eliminates PHB’s cold crystallization and accelerates industrial-scale processing by enabling rapid cooling rates (up to 60°C/min) without compromising crystallinity .

Properties

IUPAC Name |

N-cycloheptyl-N'-(3-methylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O2/c1-12-7-6-10-14(11-12)18-16(20)15(19)17-13-8-4-2-3-5-9-13/h6-7,10-11,13H,2-5,8-9H2,1H3,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABGQXDJIVXRAAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C(=O)NC2CCCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-cycloheptyl-N2-(m-tolyl)oxalamide typically involves the reaction of cycloheptylamine with m-tolyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N1-cycloheptyl-N2-(m-tolyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like hydroxide ions or halides in polar solvents.

Major Products:

Oxidation: Formation of oxides or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted oxalamides.

Scientific Research Applications

N1-cycloheptyl-N2-(m-tolyl)oxalamide has diverse applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N1-cycloheptyl-N2-(m-tolyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Table 1: Key Performance Metrics of Nucleating Agents in PHB

Key Findings:

Cooling Rate Superiority: Oxalamides (Compounds 1 and 2) outperform talc, silica, and boron nitride at high cooling rates (≥60°C/min), critical for industrial extrusion and molding .

Concentration Efficiency: Compound 1 achieves peak performance at 0.5 wt%, whereas talc and silica require higher loadings (1–3 wt%), risking mechanical degradation .

Optical Properties: Unlike talc (increases haze) or cyclodextrins (may alter transparency), oxalamides preserve PHB’s clarity due to nanoscale dispersion .

Mechanistic Insights and Industrial Relevance

- Hydrogen-Bond-Driven Self-Assembly: Compound 1’s oxalamide core forms β-sheet-like structures via intermolecular H-bonding, creating surfaces that template PHB crystal growth. Its cycloheptyl group enhances thermal stability, while the m-tolyl moiety fine-tunes polymer miscibility .

- Phase Separation Dynamics: At >0.5 wt%, Compound 2 forms needle-like aggregates, reducing surface-to-volume ratio and nucleation efficiency. This contrasts with Compound 1’s smaller, uniform crystallites .

- Patent Landscape: Oxalamide derivatives are protected under patents (e.g., WO 2013120793 A1) for biopolymer applications, highlighting their commercial viability .

Biological Activity

N1-Cycloheptyl-N2-(m-tolyl)oxalamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of inosine monophosphate dehydrogenase (IMPDH). This enzyme plays a crucial role in the de novo synthesis of purines, making it a significant target for therapeutic intervention in various diseases, including cancer and viral infections.

The primary mechanism through which this compound exerts its biological effects is by inhibiting IMPDH. This inhibition leads to a decrease in guanylic acid synthesis, which is vital for nucleic acid metabolism and cellular proliferation. By targeting this pathway, the compound can potentially reduce the proliferation of rapidly dividing cells, such as those found in tumors or during viral replication.

Therapeutic Applications

The potential therapeutic applications of this compound include:

- Cancer Treatment : As an IMPDH inhibitor, it may serve as a chemotherapeutic agent against various cancers, including lymphoma and leukemia.

- Viral Infections : The compound shows promise as an antiviral agent, particularly against retroviral infections and hepatitis C virus (HCV).

- Immunosuppressive Therapy : It may be beneficial in treating autoimmune diseases and preventing transplant rejection by modulating immune responses.

Research Findings

Recent studies have demonstrated the efficacy of oxalamide derivatives, including this compound, in various biological assays. Below is a summary of key findings from relevant research:

Case Studies

- Cancer Cell Lines : In vitro studies have shown that this compound effectively inhibits the growth of several cancer cell lines. The compound was tested against human lymphoma and leukemia cell lines, resulting in a notable reduction in cell viability at micromolar concentrations.

- Antiviral Activity : A case study involving HCV-infected cells indicated that treatment with this compound significantly reduced viral load compared to untreated controls. This suggests its potential as an antiviral therapeutic agent.

- Immunosuppressive Effects : In animal models of autoimmune disease, administration of the compound resulted in decreased immune response markers, supporting its use as an immunosuppressant.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.